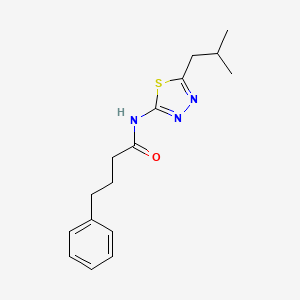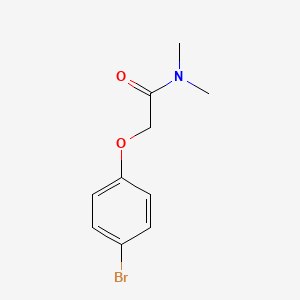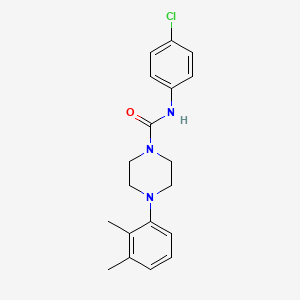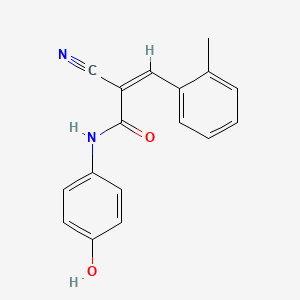![molecular formula C14H14N4OS B5831396 3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5831396.png)
3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives, including structures related to "3-[3-(1H-imidazol-1-yl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone," involves reactions of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with various reagents. For instance, reactions with selected chloroformates and subsequent ammonolysis using ammonia or primary/secondary amines lead to N- and S-alkylated derivatives. The process is highly versatile, producing compounds with diverse chemical structures under specific conditions (Nawrocka, 2009).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is elucidated through techniques like IR, 1H NMR, and mass spectra, providing detailed insight into their chemical composition. The synthesis routes and structure determination underscore the complexity and diversity of the quinazolinone framework, highlighting its significance in chemical research (Nawrocka et al., 1997).
Chemical Reactions and Properties
Quinazolinone compounds undergo a range of chemical reactions, including cyclocondensations and reactions with halogenoketones or halogenoaldehydes, leading to the production of various derivatives. These reactions are crucial for the synthesis of pharmacologically relevant compounds, demonstrating the quinazolinone scaffold's versatility in medicinal chemistry (Bodtke et al., 2007).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Imidazole-containing compounds are known to have a broad range of chemical and biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could be diverse and would depend on the specific target and biological context .
Propiedades
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c19-13-11-4-1-2-5-12(11)16-14(20)18(13)8-3-7-17-9-6-15-10-17/h1-2,4-6,9-10H,3,7-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGPWKXRMZRCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301331823 | |
| Record name | 3-(3-imidazol-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668989 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
361150-62-1 | |
| Record name | 3-(3-imidazol-1-ylpropyl)-2-sulfanylidene-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301331823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)

![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)





![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)

![2-amino-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5831424.png)

![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)